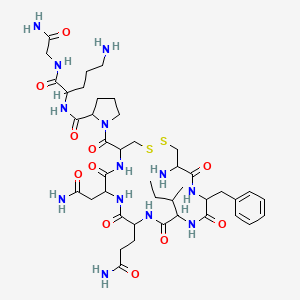
3-Benzylimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylimidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 3-position and a nitrile group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylimidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with a suitable nitrile precursor under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ZnFe2O4 nanoparticles have been explored for their efficiency in promoting the cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Benzylimidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Benzylimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Benzylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares a similar imidazole core but with a fused benzene ring.
2-Benzylimidazole: Differently substituted imidazole with the benzyl group at the 2-position.
4-Benzylimidazole: Benzyl group at the 4-position instead of the 3-position
Uniqueness
3-Benzylimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H9N3 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-benzylimidazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 |
Clave InChI |
IQBAPOBQDAEYAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)








